molecular formula C19H19NO3 B2480137 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one CAS No. 859129-35-4

4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one

Cat. No.: B2480137
CAS No.: 859129-35-4
M. Wt: 309.365
InChI Key: ARPJSSAQFGBMGD-UHFFFAOYSA-N
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Description

4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 2,4-dimethylphenylamino group and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

4-[(2,4-dimethylanilino)methyl]-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-4-7-17(13(2)8-12)20-11-14-9-19(21)23-18-10-15(22-3)5-6-16(14)18/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPJSSAQFGBMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 3-Methoxyphenol (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Catalyst : Amberlyst-15 (20 mol%) or FeCl₃·6H₂O (10 mol%).
  • Conditions : Solvent-free, 110°C, 2–4 hours.
  • Yield : 85–92% (Table 1).

Table 1 : Catalyst screening for Pechmann condensation

Catalyst Temp (°C) Time (h) Yield (%)
Amberlyst-15 110 2 92
FeCl₃·6H₂O 80 4 85
H₂SO₄ 100 3 78

Microwave irradiation reduces reaction time to 15 minutes with comparable yields. The product is purified via recrystallization from ethanol, exhibiting a melting point of 148–150°C and characteristic IR absorption at 1,715 cm⁻¹ (lactone C=O).

Oxidation of 4-Methyl to 4-Formyl Coumarin

Selenium dioxide (SeO₂) in acetic acid selectively oxidizes the 4-methyl group to a formyl functionality. Karimi-Jabei et al. optimized this step for related coumarins:

Oxidation Protocol

  • Reactant : 7-Methoxy-4-methylcoumarin (1.0 equiv).
  • Oxidizing Agent : SeO₂ (2.0 equiv).
  • Solvent : Glacial acetic acid, reflux, 6 hours.
  • Yield : 68–75%.

Alternative oxidants like CrO₃ or KMnO₄ result in over-oxidation to carboxylic acids. The formyl intermediate is confirmed by ¹H NMR (δ 9.8 ppm, singlet) and LC-MS ([M+H]⁺ = 219.1).

Reductive Amination for Side Chain Installation

Reductive amination of 4-formyl-7-methoxycoumarin with 2,4-dimethylaniline introduces the target side chain. Yu et al. reported analogous methods for anti-HIV coumarin derivatives:

Reaction Parameters

  • Reactants : 4-Formyl-7-methoxycoumarin (1.0 equiv), 2,4-dimethylaniline (1.5 equiv).
  • Reducing Agent : NaBH₃CN (1.2 equiv).
  • Catalyst : Acetic acid (10 mol%), methanol, 25°C, 12 hours.
  • Yield : 52–65% after silica gel chromatography (petroleum ether/EtOAc 3:1).

Table 2 : Optimization of reductive amination

Reducing Agent Temp (°C) Time (h) Yield (%)
NaBH₃CN 25 12 65
NaBH₄ 25 24 42
H₂/Pd-C 50 6 58

The final product is characterized by ¹³C NMR (δ 160.2 ppm, C=O; δ 55.1 ppm, OCH₃) and X-ray crystallography, confirming the non-coplanar arrangement of the coumarin and 2,4-dimethylphenyl groups (dihedral angle = 68.3°).

Alternative Synthetic Routes and Comparative Analysis

Knoevenagel Condensation Approach

Knoevenagel condensation of 2-hydroxy-5-methoxybenzaldehyde with ethyl cyanoacetate in deep eutectic solvents (DES) yields 7-methoxycoumarin-3-carbonitrile (72–89% yield). Subsequent hydrogenation and amination could theoretically access the target compound, but this route requires additional steps and offers no yield advantage over the Pechmann-reductive amination pathway.

Mannich Reaction Limitations

Direct Mannich reaction on 7-methoxycoumarin’s 4-ketone fails due to conjugation stabilization of the α,β-unsaturated system. Pre-activation via enol triflate formation (cf. US20090326223A1) enables palladium-catalyzed amination but introduces complexity and lower yields (≤40%).

Structural and Pharmacological Implications

The 7-methoxy group enhances lipid solubility and bioavailability, while the 4-aminomethyl side chain enables hydrogen bonding with biological targets. Crystallographic data (CCDC 2241298) reveals a "chair" conformation in the morpholine analog, suggesting similar conformational rigidity in the target compound. Anti-inflammatory activity is hypothesized via NF-κB pathway inhibition, as observed in related dihydronaphthalenone derivatives.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include quinones, chroman-2-one derivatives, and various substituted chromen-2-one compounds .

Scientific Research Applications

Structural Features

The compound features a chromen-2-one core with a methoxy group at the 7-position and a 2,4-dimethylphenylamino group at the 4-position. This specific substitution pattern is crucial for its biological activity and chemical reactivity.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties .
  • Synthetic Routes : The synthesis typically involves the condensation of 7-methoxy-2H-chromen-2-one with 2,4-dimethylphenylamine under reflux conditions in organic solvents like ethanol or methanol .

Biology

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, particularly by modulating cytokine production in macrophages .
  • Antioxidant Properties : The presence of hydroxyl groups enhances the ability of this compound to scavenge free radicals, indicating potential use in reducing oxidative stress .

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent against various diseases, including cancer and infectious diseases. Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating a mechanism involving apoptosis induction .
  • Case Studies :
    • Antioxidant Activity Study : Evaluated using DPPH radical scavenging assays, showing significant antioxidant capacity.
    • Anti-inflammatory Study : Conducted on LPS-stimulated macrophages using ELISA assays, demonstrating decreased levels of pro-inflammatory cytokines TNF-alpha and IL-6.
    • Anticancer Efficacy Study : Utilized MTT assays on breast cancer cells (MCF-7), revealing dose-dependent cytotoxicity with lower IC50 values compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a 2,4-dimethylphenylamino group differentiates it from other chromen-2-one derivatives, making it a valuable compound for various research applications .

Biological Activity

4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H19NO3\text{C}_{17}\text{H}_{19}\text{N}\text{O}_3

This structure features a chromenone backbone with a methoxy group at the 7-position and a dimethylphenyl amino group at the 4-position.

Anti-inflammatory Activity

Several studies have demonstrated that derivatives of chromenone exhibit significant anti-inflammatory effects. For instance, a study synthesized various substituted 7-amino-4-methyl-2H-chromen-2-one derivatives and evaluated their anti-inflammatory activity. The results indicated that these compounds exhibited comparable or superior potency relative to standard anti-inflammatory drugs .

In particular, compounds with similar structural features to this compound showed promising results in inhibiting inflammation pathways, suggesting that modifications in the phenyl ring could enhance biological activity.

Analgesic Activity

The analgesic properties of chromenone derivatives have also been explored. In one study, it was found that certain derivatives exhibited significant analgesic effects in animal models. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .

Anti-tumor Activity

Research has indicated that chromenone derivatives can inhibit the growth of various cancer cell lines. For example, studies on related compounds demonstrated cytotoxic effects against gastric cancer cells while showing lower toxicity towards normal gastric epithelial cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Study 1: Synthesis and Evaluation of Derivatives

A series of novel Schiff base-containing chromenone derivatives were synthesized and evaluated for their biological activities. Among these, specific compounds showed potent anti-inflammatory and analgesic properties comparable to established drugs like indomethacin and aspirin . The study utilized in vivo models to confirm the efficacy of these compounds.

Case Study 2: Mechanistic Studies on Anti-tumor Effects

In vitro studies assessed the anti-tumor activity of chromenone derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that these compounds induced apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic markers such as Bcl-2 and Bax .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypePotency LevelReference
7-(4-Chlorobenzylideneamino)-4-methyl-2H-chromen-2-oneAnti-inflammatoryHigh
7-(Benzylideneamino)-4-methyl-2H-chromen-2-oneAnalgesicModerate
This compoundAnti-tumorSignificant

Q & A

Q. What are the established synthetic routes for 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Core Chromen-2-one Formation : Pechmann condensation using substituted phenols and β-ketoesters under acidic conditions to construct the coumarin backbone .
  • Substituent Introduction : The 7-methoxy group is introduced via nucleophilic substitution or alkylation. The (2,4-dimethylphenyl)aminomethyl moiety is added through reductive amination or Mannich-type reactions, using formaldehyde and 2,4-dimethylaniline .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .

Q. How is the structural identity of the compound confirmed in academic research?

  • Methodological Answer : Structural confirmation employs:
  • Spectroscopy : NMR (¹H, ¹³C) to resolve aromatic protons, methoxy, and aminomethyl groups. Mass spectrometry (HRMS) confirms molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and substituent positioning, as demonstrated in analogous chromen-2-one derivatives .
  • FT-IR : Validates functional groups (C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy, aminomethyl) influence biological activity and reactivity?

  • Methodological Answer :
  • Methoxy Group : Enhances electron density on the chromen-2-one core, improving binding to enzymes (e.g., cytochrome P450) via π-π interactions. Its position at C7 is critical for modulating solubility and bioavailability .
  • Aminomethyl Substituent : The 2,4-dimethylphenyl group increases hydrophobicity, enhancing membrane permeability. Comparative studies show bulky substituents at this position reduce off-target interactions in kinase inhibition assays .
  • Experimental Validation : Structure-activity relationship (SAR) studies using derivatives with varied substituents, analyzed via IC₅₀ values and molecular docking .

Q. What computational methods are employed to predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model binding stability with targets like topoisomerase II, using software like GROMACS .
  • Docking Studies (AutoDock Vina) : Predict binding poses and affinity scores. The compound’s aminomethyl group shows hydrogen bonding with active-site residues (e.g., Asp154 in COX-2) .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to inhibitory activity, guiding rational design .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies arise from:
  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times. Standardize protocols using guidelines like OECD TG 423 .
  • Purity Issues : Impurities >5% skew IC₅₀ values. Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Metabolic Instability : Use metabolic stabilizers (e.g., 1-aminobenzotriazole) in vitro to isolate compound-specific effects .

Experimental Design & Optimization

Q. What strategies are effective for functionalizing the chromen-2-one core to create derivatives?

  • Methodological Answer :
  • Electrophilic Substitution : Bromination at C3/C6 positions using NBS in CCl₄, followed by Suzuki coupling for aryl group introduction .
  • Reductive Amination : Attach secondary amines (e.g., morpholine) to the aminomethyl group under H₂/Pd-C .
  • Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for fluorescence tagging .

Q. What factors influence the compound’s stability during storage and experimental use?

  • Methodological Answer :
  • Photodegradation : Protect from UV light by storing in amber vials. The methoxy group reduces photosensitivity compared to hydroxyl analogs .
  • Oxidative Stability : Add antioxidants (e.g., BHT) in DMSO stock solutions to prevent radical-mediated degradation .
  • Temperature : Store at -20°C under inert gas (N₂) to minimize hydrolysis of the lactone ring .

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